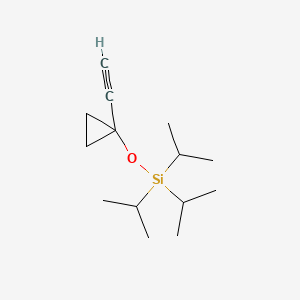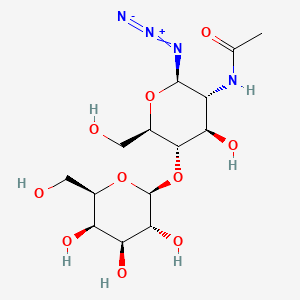
rac-Methyl Ephedrine-d3 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-Methyl Ephedrine-d3 Hydrochloride: is a chemical compound widely utilized in scientific research due to its distinctive properties. It is a deuterium-labeled derivative of methyl ephedrine, which enhances the precision of detection and quantification in mass spectrometry. This compound is particularly valuable in analytical and biochemical research to explore metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-Methyl Ephedrine-d3 Hydrochloride involves the incorporation of deuterium atoms into the methyl ephedrine structure. The process typically starts with the preparation of the deuterated precursor, followed by a series of chemical reactions to introduce the deuterium atoms at specific positions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced technologies and equipment is essential to achieve high yields and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: rac-Methyl Ephedrine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
rac-Methyl Ephedrine-d3 Hydrochloride is extensively used in scientific research, including:
Chemistry: It is used as a reference standard in mass spectrometry to study metabolic pathways and chemical transformations.
Biology: The compound helps in tracing metabolic processes and understanding the behavior of biological systems.
Medicine: It is used in pharmacokinetic studies to investigate drug metabolism and distribution.
Industry: The compound is employed in the development of new drugs and therapeutic agents.
Mechanism of Action
rac-Methyl Ephedrine-d3 Hydrochloride exerts its effects by mimicking the action of catecholamines on the sympathetic nervous system. It stimulates alpha and beta adrenergic receptors, leading to bronchodilation and nasal decongestion. The compound’s deuterium labeling enhances its stability and allows for precise tracking in biological systems .
Comparison with Similar Compounds
Methylephedrine: A sympathomimetic amine with similar pharmacological properties.
Ephedrine: Another member of the ephedra alkaloid class, used as a bronchodilator and nasal decongestant.
Pseudoephedrine: A stereoisomer of ephedrine with similar therapeutic uses.
Uniqueness: rac-Methyl Ephedrine-d3 Hydrochloride is unique due to its deuterium labeling, which enhances the precision of detection and quantification in mass spectrometry. This property makes it particularly valuable in research applications where accurate tracing of metabolic pathways is essential .
Properties
CAS No. |
1292841-87-2 |
|---|---|
Molecular Formula |
C11H18ClNO |
Molecular Weight |
218.739 |
IUPAC Name |
(1S,2R)-2-[methyl(trideuteriomethyl)amino]-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-9(12(2)3)11(13)10-7-5-4-6-8-10;/h4-9,11,13H,1-3H3;1H/t9-,11-;/m1./s1/i2D3; |
InChI Key |
NTCYWJCEOILKNG-OLNSGWIZSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C.Cl |
Synonyms |
(αS)-rel-α-[(1R)-1-(Dimethylamino)ethyl]benzenemethanol-d3 Hydrochloride; _x000B_(+/-)-N-Methylephedrine-d3 Hydrochloride; dl-Methylephedrine-d3 Hydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


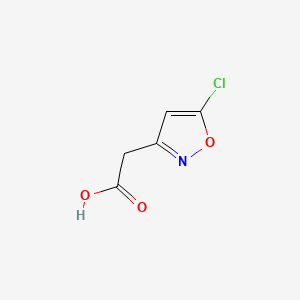

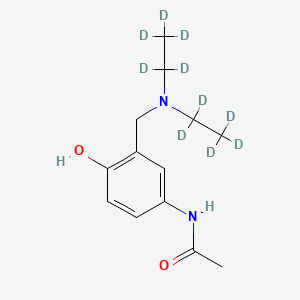
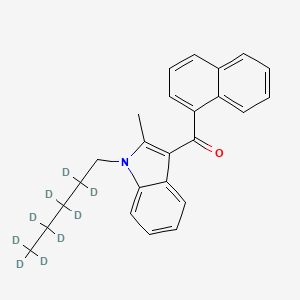
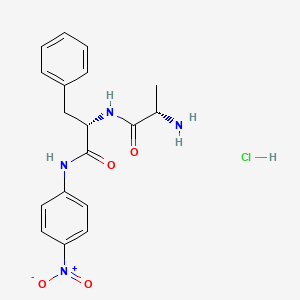
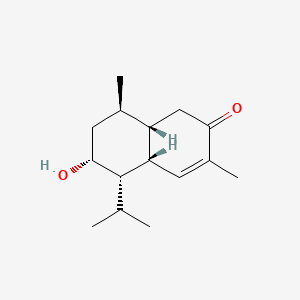
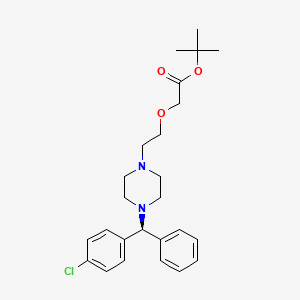
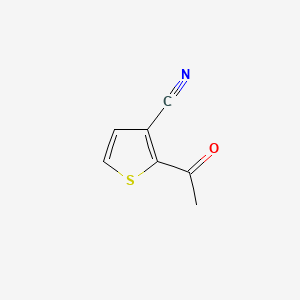
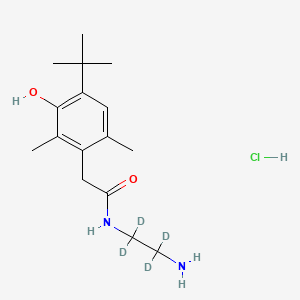
![1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B587145.png)
